An In-depth Technical Guide to the Covalent Binding of Fgfr-IN-11 to FGFR Kinase
An In-depth Technical Guide to the Covalent Binding of Fgfr-IN-11 to FGFR Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the covalent inhibitor Fgfr-IN-11 and its interaction with the Fibroblast Growth Factor Receptor (FGFR) kinase family. It is designed to furnish researchers, scientists, and drug development professionals with detailed data, experimental methodologies, and visual representations of the key molecular and cellular processes involved.
Introduction to FGFR and Covalent Inhibition
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4), plays a pivotal role in various cellular processes, including proliferation, differentiation, migration, and survival.[1] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, and chromosomal translocations, is a known driver in a multitude of cancers.[2][3] This has established the FGFRs as critical therapeutic targets in oncology.
Covalent inhibitors represent a promising therapeutic modality, offering high potency, selectivity, and prolonged duration of action.[4] Unlike reversible inhibitors that rely on non-covalent interactions, covalent inhibitors form a stable, irreversible bond with their target protein. This often translates to a more durable pharmacological effect, which can be particularly advantageous in overcoming the high intracellular concentrations of the competing endogenous ligand, ATP.[4] Fgfr-IN-11 is a potent, orally active, and covalent pan-FGFR inhibitor that has demonstrated significant anti-proliferative activity in various cancer models.[5][6]
Mechanism of Covalent Binding
Fgfr-IN-11 and its analogs, such as FIIN-1, FIIN-2, and PRN1371, achieve their irreversible inhibition by targeting a conserved cysteine residue located in the P-loop (glycine-rich loop) of the FGFR kinase domain.[6][7][8] The specific residue targeted is Cysteine 488 in FGFR1 , and its homologous counterparts in the other FGFR isoforms (Cys491 in FGFR2, Cys482 in FGFR3, and Cys477 in FGFR4).[6][9]
The inhibitor contains an electrophilic "warhead," typically an acrylamide group, which acts as a Michael acceptor.[7][8] The binding process is a two-step mechanism:
-
Reversible Binding: The inhibitor initially binds non-covalently to the ATP-binding pocket of the FGFR kinase domain. This initial binding is driven by shape complementarity and non-covalent interactions between the inhibitor scaffold and the amino acid residues in the active site.
-
Covalent Bond Formation: Following the initial binding, the electrophilic warhead of the inhibitor is positioned in close proximity to the nucleophilic thiol group of the P-loop cysteine. A Michael addition reaction then occurs, resulting in the formation of a stable, covalent thioether bond between the inhibitor and the cysteine residue.[10] This irreversible modification locks the inhibitor in the active site, preventing ATP from binding and thereby inhibiting the kinase activity of the receptor.
The formation of this covalent adduct can be confirmed experimentally using techniques such as mass spectrometry, which will detect a mass shift in the protein corresponding to the molecular weight of the inhibitor.[8][10]
Quantitative Data
The potency and kinetic parameters of Fgfr-IN-11 and related covalent pan-FGFR inhibitors have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency (IC50) of Covalent Pan-FGFR Inhibitors
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Fgfr-IN-11 | 9.9[5][6] | 3.1[5][6] | 16[5][6] | 1.8[5][6] |
| PRN1371 | 0.7[11] | 1.3[11] | 4.1[11] | 19.3[11] |
| FIIN-1 | 9.2[7] | 6.2[7] | 11.9[7] | 189[7] |
| FIIN-2 | 3.1[12] | 4.3[12] | 27[12] | 45[12] |
| TAS-120 (Futibatinib) | 1.6 - 7.8[10] | 1.6 - 7.8[10] | 1.6 - 7.8[10] | 12 - 31[10] |
Table 2: Cellular Anti-proliferative Activity (IC50) of Fgfr-IN-11
| Cell Line | Cancer Type | FGFR Alteration | Fgfr-IN-11 IC50 (nM) |
| NCI-H1581 | Lung Cancer | FGFR1 Amplification | < 2[6] |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | < 2[6] |
| Huh-7 | Hepatocellular Carcinoma | - | 15.63[6] |
| Hep3B | Hepatocellular Carcinoma | - | 52.6[6] |
Table 3: Kinetic Parameters for Covalent Inhibition by PRN1371
| FGFR Isoform | Ki (nM) | kinact (s-1) | kinact/Ki (μM-1s-1) |
| FGFR1 | 1.3[4] | - | 1.2[4] |
| FGFR2 | 2.2[4] | - | 0.58[4] |
| FGFR3 | 1.8[4] | - | 0.46[4] |
| FGFR4 | 73[4] | - | - |
Note: kinact and Ki values for Fgfr-IN-11 are not publicly available, but the data for the structurally and mechanistically similar compound PRN1371 are provided as a reference.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the covalent binding and activity of Fgfr-IN-11.
Biochemical Kinase Inhibition Assay
This assay measures the direct inhibitory effect of Fgfr-IN-11 on the enzymatic activity of recombinant FGFR kinases.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Fgfr-IN-11 stock solution in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
Procedure:
-
Prepare a serial dilution of Fgfr-IN-11 in kinase buffer.
-
In a 384-well plate, add the Fgfr-IN-11 dilutions.
-
Add the recombinant FGFR kinase to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each Fgfr-IN-11 concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay
This assay assesses the ability of Fgfr-IN-11 to inhibit the growth of cancer cell lines with known FGFR alterations.
Materials:
-
Cancer cell lines (e.g., SNU-16, NCI-H1581)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Fgfr-IN-11 stock solution in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom white plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of Fgfr-IN-11 in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the Fgfr-IN-11 dilutions.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each Fgfr-IN-11 concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of FGFR Phosphorylation
This method is used to determine if Fgfr-IN-11 inhibits the autophosphorylation of FGFR in a cellular context, a direct measure of its target engagement and inhibitory activity.
Materials:
-
Cancer cell lines with FGFR activation (e.g., SNU-16)
-
Serum-free cell culture medium
-
FGF ligand (e.g., FGF2)
-
Fgfr-IN-11 stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FGFR (e.g., p-FGFR Tyr653/654), anti-total-FGFR
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
-
PVDF membrane
Procedure:
-
Plate cells and allow them to adhere.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of Fgfr-IN-11 for a specified time (e.g., 2 hours).
-
Stimulate the cells with an FGF ligand (e.g., 10 ng/mL FGF2) for a short period (e.g., 15 minutes) to induce FGFR phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-FGFR antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using ECL reagents and an imaging system.
-
Strip the membrane and re-probe with an anti-total-FGFR antibody to confirm equal protein loading.
Mass Spectrometry for Covalent Adduct Confirmation
This technique provides direct evidence of the covalent bond formation between Fgfr-IN-11 and the FGFR kinase.
Materials:
-
Recombinant FGFR kinase domain
-
Fgfr-IN-11
-
Incubation buffer (e.g., HEPES buffer)
-
LC-MS/MS system
Procedure:
-
Incubate the recombinant FGFR kinase with an excess of Fgfr-IN-11 at room temperature for a sufficient time to allow for covalent bond formation.
-
Analyze the intact protein by LC-MS to determine the molecular weight of the protein-inhibitor adduct. A mass shift equal to the molecular weight of Fgfr-IN-11 confirms covalent binding.
-
For site-of-modification analysis, digest the protein-inhibitor adduct with a protease (e.g., trypsin).
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the peptide containing the cysteine residue that is modified by Fgfr-IN-11 by observing a mass shift in the fragment ions corresponding to the inhibitor's molecular weight.
Visualizations
Signaling Pathways
Caption: Overview of the major FGFR signaling pathways.
Experimental Workflow
Caption: A typical experimental workflow for covalent FGFR inhibitors.
Covalent Binding Mechanism
Caption: The two-step mechanism of covalent inhibition.
References
- 1. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification and characterization of binding thermodynamics and kinetics of inhibitors targeting FGFR1 via molecular modelling and ligand Gaussian accelerated molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
